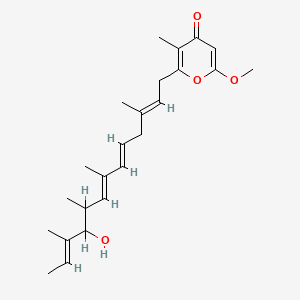
Actinopyrone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinopyrone B is a natural product found in Streptomyces pactum with data available.
Scientific Research Applications
Vasodilating and Antimicrobial Properties
- Actinopyrone B in Vasodilation and Antimicrobial Activity: Initially isolated from a strain of Streptomyces, this compound, along with Actinopyrones A and C, has been identified for its coronary vasodilating activities in anesthetized dogs. It also exhibits weak antimicrobial activities against certain Gram-positive bacteria and dermatophytes (Yano et al., 1986).
Synthetic Approaches and Structural Analysis
- Synthesis and Structural Elucidation: Efforts have been made in the total synthesis and structural determination of Actinopyrone A, which is closely related to this compound. These endeavors have facilitated a deeper understanding of its chemical structure and potential for derivative synthesis (Hosokawa et al., 2006); (Hosokawa et al., 2008).
Potential Antitumor Applications
- Antitumor Potential: Recent discoveries include the isolation of new actinopyrone derivatives with notable cytotoxicity against human cell lines, highlighting their potential as antitumor agents. This advancement in understanding the structure and biosynthesis of actinopyrones opens doors for bioengineering these compounds for therapeutic use (Zhang et al., 2021).
Biochemical Influence and Molecular Interaction
- Molecular Chaperone Downregulation: Actinopyrone D, another derivative, has been found to act as a downregulator of the molecular chaperone GRP78. This suggests that this compound and its analogues might interact with specific molecular pathways, influencing cellular stress responses and potentially having broader implications in cellular physiology and pathology (Hayakawa et al., 2014).
Enzymatic Relevance in Biosynthesis
- Glycosyltransferase and Methyltransferase Role: Research into the biosynthesis of actinopyrones reveals the crucial role of glycosyltransferase and methyltransferase in producing diverse analogues. Understanding these enzymatic pathways is key to harnessing actinopyrones for specific therapeutic applications (Zhang et al., 2022).
Properties
| 88378-60-3 | |
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |
InChI |
InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+ |
InChI Key |
VKAOERDMNZUNBK-AUTRRBDOSA-N |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |
synonyms |
actinopyrone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
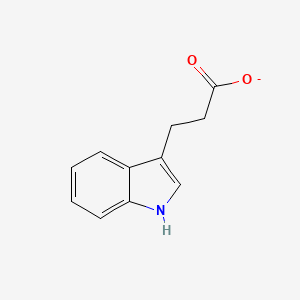
![3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1230841.png)
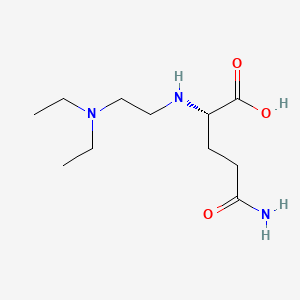

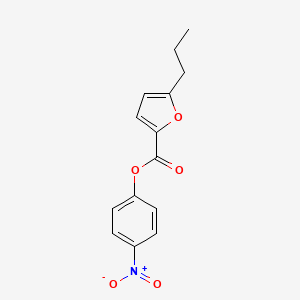
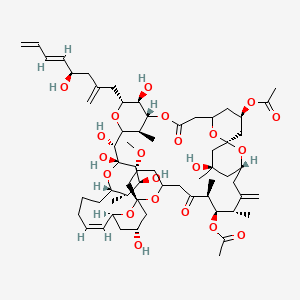
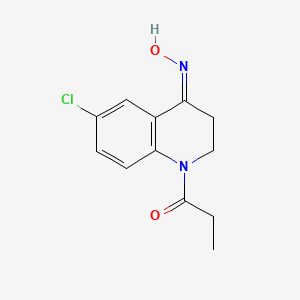
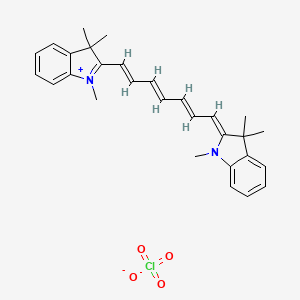
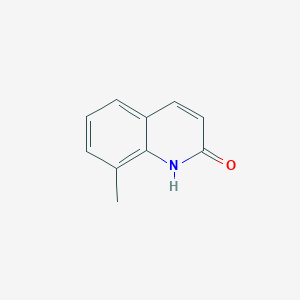

![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
